2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related nicotinonitrile derivatives often involves cyclization reactions of chalcone derivatives with malononitrile, characterized by FT-IR, UV–Vis, 1H NMR, and X-ray diffraction techniques (Suwunwong et al., 2013). Another approach for synthesizing similar compounds includes the use of dimethyl acetone-1,3-dicarboxylate as a precursor, followed by transformation steps leading to the desired heterocyclic systems (Žugelj et al., 2009).
Molecular Structure Analysis
X-ray diffraction (XRD) and computational methodologies, such as density functional theory (DFT), provide insights into the molecular structure, revealing orthorhombic crystallization and key interactions like π–π stacking and H⋯X contacts that contribute to stability and electronic properties (Bakheit & Alkahtani, 2023). The geometry optimization and energy framework computations shed light on the compound's geometric and electronic landscape.
Chemical Reactions and Properties
The compound's reactivity is highlighted by its participation in various chemical reactions, including acetalation in methanolic hydrogen chloride, leading to significant intermediates used in further synthetic applications (守 et al., 1978). The reaction mechanisms often involve intermediate formation, dimerization, and intramolecular oxidative coupling, contributing to the compound's versatile reactivity profile.
Physical Properties Analysis
The compound exhibits high thermal stability, characterized by thermal gravimetric analysis (TGA), and interesting fluorescent properties, emitting strong blue fluorescence upon excitation (Suwunwong et al., 2013). These properties are essential for its potential applications in materials science and photophysical studies.
properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-5-6-16(13(2)7-12)18(22)11-24-19-17(9-20)15(10-23-4)8-14(3)21-19/h5-8H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJWPUDCNHYCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC(=CC(=C2C#N)COC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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